L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)
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Overview
Description
L-Tetrahydrofolic Acid-d4 (Major) (>70% when packaged) is a deuterium-labeled analogue of L-Tetrahydrofolic Acid. It is a biologically active derivative of vitamin B9 (folate) and serves as a donor of one-carbon groups for amino acids, nucleic acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .
Mechanism of Action
Target of Action
L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .
Mode of Action
L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .
Biochemical Pathways
L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .
Pharmacokinetics
Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .
Result of Action
Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tetrahydrofolic Acid-d4 is synthesized through the reduction of folic acid. One common method involves the use of catalytic hydrogenation in a continuous flow system with Raney Nickel as a catalyst . This method achieves a high conversion rate of folic acid (>99%) and high selectivity (99%) for tetrahydrofolate . Another method involves the synergic reduction of industrial folic acid using sodium hydrosulfite and potassium borohydride .
Industrial Production Methods
The industrial production of L-Tetrahydrofolic Acid-d4 typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, making use of inexpensive and readily available reagents . The continuous flow technology allows for efficient and scalable production, which is crucial for meeting the demands of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
L-Tetrahydrofolic Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It is produced by the reduction of folic acid.
Substitution: It can participate in substitution reactions where one-carbon groups are transferred to other molecules.
Common Reagents and Conditions
Catalysts: Raney Nickel for hydrogenation.
Reducing Agents: Sodium hydrosulfite and potassium borohydride.
Oxidizing Agents: Various oxidizing agents can convert it back to dihydrofolic acid.
Major Products Formed
5,10-Methylenetetrahydrofolate: Formed when L-Tetrahydrofolic Acid-d4 reacts with formaldehyde.
Dihydrofolic Acid: Formed through oxidation.
Scientific Research Applications
L-Tetrahydrofolic Acid-d4 is widely used in scientific research due to its role as a one-carbon donor. Its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in amino acid and nucleic acid metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in folate-targeting chemotherapy.
Industry: Used in the production of high-purity folate derivatives for pharmaceutical applications.
Comparison with Similar Compounds
L-Tetrahydrofolic Acid-d4 is unique due to its deuterium labeling, which makes it particularly useful for tracing and quantifying metabolic processes. Similar compounds include:
L-Tetrahydrofolic Acid: The non-deuterated form, which serves similar biological functions but lacks the tracing capabilities.
5-Methyltetrahydrofolate: Another active form of folate involved in similar metabolic pathways.
Dihydrofolic Acid: The oxidized form of tetrahydrofolic acid, which is a precursor in the folate pathway.
L-Tetrahydrofolic Acid-d4 stands out due to its enhanced stability and utility in research applications involving stable isotope labeling .
Properties
CAS No. |
1356841-72-9 |
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Molecular Formula |
C₁₉H₁₉D₄N₇O₆ |
Molecular Weight |
449.45 |
Synonyms |
N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |
Origin of Product |
United States |
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